![molecular formula C7H6F3NOS B226609 2-Amino-4-((trifluoromethyl)thio)phenol CAS No. 228401-48-7](/img/structure/B226609.png)
2-Amino-4-((trifluoromethyl)thio)phenol
Overview
Description
2-Amino-4-((trifluoromethyl)thio)phenol is an organic compound with the molecular formula C7H6F3NOS . It is used in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines .
Synthesis Analysis
The synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol involves condensation and oxidative cyclization with β-di-carbonyl compounds . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular weight of 2-Amino-4-((trifluoromethyl)thio)phenol is 209.19 g/mol . The InChI key is DJYRPQFDXPTWKU-UHFFFAOYSA-N . The SMILES string representation is C1=CC(=C(C=C1SC(F)(F)F)N)O .Chemical Reactions Analysis
The reaction of 2-Amino-4-((trifluoromethyl)thio)phenol proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-((trifluoromethyl)thio)phenol include a molecular weight of 209.19 g/mol, a topological polar surface area of 71.6 Ų, a heavy atom count of 13, and a complexity of 176 . It has a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .Scientific Research Applications
1. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles “2-Amino-4-((trifluoromethyl)thio)phenol” can be utilized in the synthesis of various heterocyclic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes .
Life Science Research
This compound may be used in life science research labs working in fields like cell biology, genomics, proteomics, etc., as it can be a precursor for bioactive molecules or a reagent in chemical biology studies .
Pharmaceutical Development
Compounds with the trifluoromethyl group are often used in pharmaceuticals due to their bioactivity. “2-Amino-4-((trifluoromethyl)thio)phenol” could be involved in the synthesis of new medicinal compounds or optimization of existing drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(trifluoromethylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRPQFDXPTWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277782 | |
Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-((trifluoromethyl)thio)phenol | |
CAS RN |
228401-48-7 | |
Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228401-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-[(trifluoromethyl)thio]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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